
1,2-双(2-氨基-2-羟甲基乙基)乙醚四乙酯
描述
科学研究应用
BAPTA tetraethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent to study metal ion interactions.
Industry: It is used in the development of diagnostic tools and sensors for detecting calcium ions.
作用机制
Target of Action
BAPTA tetraethyl ester primarily targets calcium ions (Ca2+) . The presence of four carboxylic acid functional groups in the compound allows it to bind two calcium ions . The extensive flexibility of these carboxylate ligands is critical for the coordination of calcium and other metal ions .
Mode of Action
BAPTA tetraethyl ester interacts with its targets by chelating Ca2+ ions . This interaction results in a change in the concentration of free Ca2+ ions in the cell, thereby affecting various cellular processes that are regulated by Ca2+ signaling .
Biochemical Pathways
The chelation of Ca2+ ions by BAPTA tetraethyl ester affects several biochemical pathways. One significant pathway is the glycolysis pathway . BAPTA tetraethyl ester has been found to directly inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3), a key regulator of the glycolysis pathway . This inhibition impairs glycolysis and ultimately affects cellular metabolism .
Pharmacokinetics
It is known that bapta tetraethyl ester is usually introduced into cells as a membrane-permeant acetoxymethyl ester . This allows the compound to readily enter cells, where it can chelate intracellular Ca2+ ions .
Result of Action
The chelation of Ca2+ ions by BAPTA tetraethyl ester leads to a decrease in the concentration of free Ca2+ ions in the cell . This can affect various cellular processes regulated by Ca2+ signaling, including cell division and cell death . In particular, BAPTA tetraethyl ester has been found to enhance apoptosis in certain cancer cells .
生化分析
Biochemical Properties
BAPTA tetraethyl ester plays a significant role in biochemical reactions, particularly those involving calcium ions. It has the ability to bind two calcium ions due to the presence of four carboxylic acid functional groups . The extensive flexibility of the carboxylate ligands is critical to the coordination of calcium and other metal ions .
Cellular Effects
BAPTA tetraethyl ester has profound effects on various types of cells and cellular processes. It is used to buffer changes in cytosolic Ca2+ . It has been found to induce apoptosis in hematological cancer cell lines that are highly sensitive to S63845, an MCL-1 antagonist .
Molecular Mechanism
BAPTA tetraethyl ester exerts its effects at the molecular level through several mechanisms. It inhibits mTORC1-driven Mcl-1 translation, leading to a rapid decline in MCL-1-protein levels . It also impairs glycolysis by directly inhibiting 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3) activity .
准备方法
The preparation of BAPTA tetraethyl ester typically involves a multi-step synthetic route. The main steps include the Archimedes reaction of benzaldehyde to prepare dione compounds, followed by an amination reaction to generate dione amines . The reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the ester bonds.
化学反应分析
BAPTA tetraethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ester groups are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
BAPTA tetraethyl ester is similar to other calcium chelators such as ethylene glycol bis(2-aminoethyl ether)-N,N,N’,N’-tetraacetic acid and 1,2-bis(2-amino-phenoxy)ethane-N,N,N’,N’-tetraacetic acid. BAPTA tetraethyl ester is unique due to its esterified form, which enhances its membrane permeability and makes it more effective in intracellular applications . Other similar compounds include TP-BAPTA and TP-CN-BAPTA, which are used in fluorescent calcium sensing .
属性
IUPAC Name |
ethyl 2-[2-[2-[2-[bis(2-ethoxy-2-oxoethyl)amino]phenoxy]ethoxy]-N-(2-ethoxy-2-oxoethyl)anilino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O10/c1-5-37-27(33)19-31(20-28(34)38-6-2)23-13-9-11-15-25(23)41-17-18-42-26-16-12-10-14-24(26)32(21-29(35)39-7-3)22-30(36)40-8-4/h9-16H,5-8,17-22H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXCPQDFHUCXBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN(CC(=O)OCC)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCC)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40321049 | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73630-07-6 | |
| Record name | 73630-07-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=368732 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetraethyl 2,2',2'',2'''-[ethane-1,2-diylbis(oxy-2,1-phenylenenitrilo)]tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40321049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


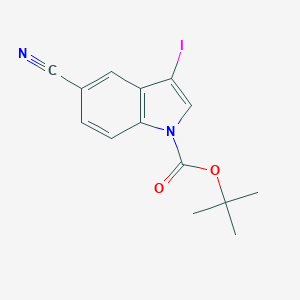
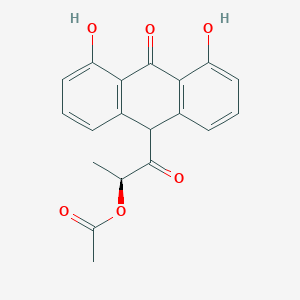
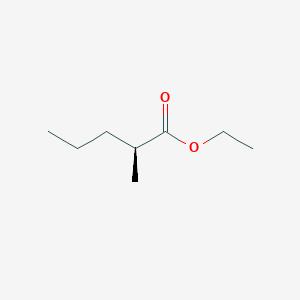
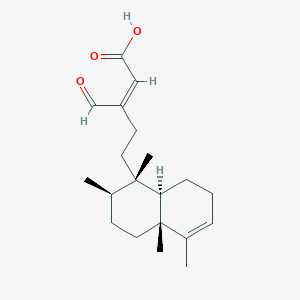


![Tert-butyl 6,7-dihydrothieno[3,2-C]pyridine-5(4H)-carboxylate](/img/structure/B153466.png)


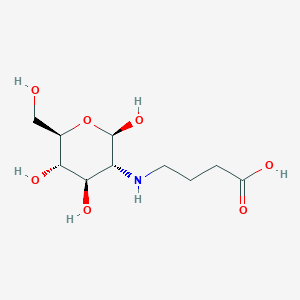
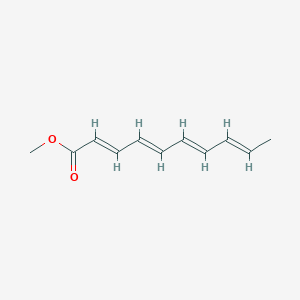
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)

